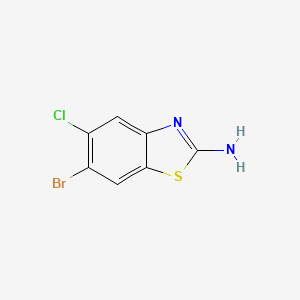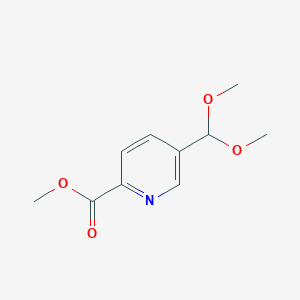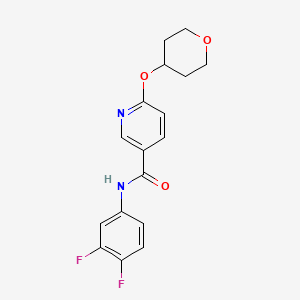
(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, also known as P2C, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Flow Chemistry and Green Synthesis
Research has explored continuous flow synthesis methods for producing 2-methylpyridines, including derivatives of our compound. Notably, a flow setup using Raney® nickel and low-boiling-point alcohol (1-propanol) efficiently α-methylates pyridines . This approach offers advantages over conventional batch reactions, such as shorter reaction times, increased safety, and reduced waste.
Wirkmechanismus
Target of Action
The compound, also known as (2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, is a new-generation proton pump inhibitor (PPI) used for the management of symptoms associated with gastroesophageal reflux disease (GERD) and erosive esophagitis . It is the R-enantiomer of Lansoprazole, which is composed of a racemic mixture of the R- and S-enantiomers .
Mode of Action
This compound inhibits the final step in gastric acid production by blocking the (H+, K+)-ATPase enzyme . This enzyme is responsible for the secretion of gastric acid in the stomach’s parietal cells. By inhibiting this enzyme, the compound reduces the amount of gastric acid produced, thereby alleviating symptoms associated with conditions like GERD and erosive esophagitis .
Biochemical Pathways
The compound’s primary biochemical pathway involves the inhibition of the (H+, K+)-ATPase enzyme, which is the final step in the production of gastric acid . This results in a decrease in gastric acid secretion, which can help to alleviate the symptoms of conditions like GERD and erosive esophagitis .
Pharmacokinetics
The pharmacokinetics of this compound are unique due to its delayed-release and dual-delivery release system . This aims to address some limitations of the older-generation PPIs, such as short plasma half-life and the need for meal-associated dosing . After oral administration, peak plasma levels occur at approximately 1.5 hours . The systemic bioavailability is approximately 90% compared to 64% after a single dose of 40 mg .
Result of Action
The primary result of the compound’s action is the reduction of gastric acid production. This can help to alleviate the symptoms of conditions like GERD and erosive esophagitis . By inhibiting the (H+, K+)-ATPase enzyme, the compound reduces the amount of gastric acid that is produced, which can help to prevent the damage to the esophagus that can occur as a result of these conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the stomach can impact the effectiveness of the compound. In addition, the presence of food in the stomach can also affect the absorption and effectiveness of the compound . Therefore, it is often recommended that this medication be taken on an empty stomach, at least one hour before a meal .
Eigenschaften
IUPAC Name |
(2S,4S)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-6-8(7-13-10)5-9-3-1-2-4-12-9;;/h1-4,8,10,13H,5-7H2,(H,14,15);2*1H/t8-,10+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACJWSWKDQHHNG-WAZPLGGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2539404.png)

![3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2539407.png)
![4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one](/img/structure/B2539409.png)




![5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide](/img/structure/B2539418.png)
![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)

